3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)16-10-8-13-6-4-9-15-11-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLSOCFQXCEUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethyl group, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine and phenoxy derivatives
Scientific Research Applications
Medicinal Chemistry
3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is explored for its potential therapeutic effects. Its structural analogs have shown promise in treating various conditions, particularly neurodegenerative diseases. The compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for Alzheimer's disease and other cognitive disorders.
Neuropharmacology
Research into the neuroprotective effects of this compound suggests that it may help protect dopaminergic neurons from degeneration, indicating potential applications in neuropsychiatric disorders such as Parkinson's disease. Its interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine, are key to understanding its therapeutic potential.
Chemical Synthesis
As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its reactivity allows for various synthetic pathways, making it valuable in the development of specialty chemicals and agrochemicals .
Studies have indicated that this compound exhibits several biological activities, including:
- Anticholinesterase Activity : Similar compounds have demonstrated significant inhibition of AChE, suggesting potential applications in treating neurodegenerative disorders.
- Neuroprotective Effects : Preliminary studies indicate protective effects on neuronal cells, which could lead to new therapeutic strategies for neurodegenerative diseases.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective properties of piperidine derivatives found that certain structural modifications enhanced their ability to protect neurons from oxidative stress. The findings suggest that compounds like this compound could be further explored for their therapeutic potential in neurodegenerative conditions.
Case Study 2: Anticholinesterase Activity
Research into the anticholinesterase activity of piperidine derivatives has shown that modifications can significantly impact their efficacy. Compounds similar to this compound exhibited promising results in inhibiting AChE, making them candidates for further development as treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Piperidine hydrochlorides are often modified at the nitrogen atom or on aromatic substituents to tune pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis:
Table 1: Key Structural Analogs and Substituent Differences
Key Observations :
- Electron Effects: Chlorine (e.g., ) and trifluoromethyl groups introduce electronegativity, altering receptor binding kinetics compared to methylphenoxy .
- Steric Bulk : Bis-substituted analogs like GZ-253B exhibit larger molecular weights and steric hindrance, which may reduce metabolic clearance but limit target selectivity.
Pharmacological Activity
Key Findings :
- Antimicrobial Activity: Piperidine-linked thiouracil derivatives (e.g., ) show potent activity against Staphylococcus aureus (MIC 1–10 µg/mL), suggesting that the target compound’s phenoxyethyl group may similarly enhance membrane penetration.
- Neurotransmitter Modulation : Lobelane analogs () inhibit dopamine uptake, implying that substituent position (C2/C6 vs. C3) influences transporter specificity.
Biological Activity
3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
- Molecular Formula : C14H21NO
- Molecular Weight : Approximately 233.33 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a 2-methylphenoxy group, which contributes to its biological activity by potentially interacting with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to neurotransmission.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways critical for various physiological functions.
Biological Activity Overview
The compound has been investigated for various pharmacological effects, including:
- Antidepressant Activity : Similar compounds have demonstrated efficacy in models of depression, suggesting that this compound may also exhibit antidepressant properties through the inhibition of neurotransmitter reuptake.
- CNS Effects : The ability to penetrate the blood-brain barrier (BBB) positions it as a candidate for treating central nervous system disorders.
Data Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin and norepinephrine reuptake | |
| CNS Modulation | Interaction with H3 receptors | |
| Enzyme Inhibition | Potential inhibition of monoamine oxidase |
Case Studies and Research Findings
-
Antidepressant Properties :
- A study comparing various piperidine derivatives found that related compounds exhibited significant antidepressant activity comparable to established drugs like viloxazine. The mechanism involved reuptake inhibition of biogenic amines, supporting the hypothesis that similar activity could be expected from this compound .
- CNS Effects :
- Enzyme Interaction :
Q & A
Q. How can researchers optimize the synthetic yield of 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride?
- Methodological Answer : The synthesis involves two primary steps: (1) preparation of the piperidine intermediate and (2) ethoxylation with 2-methylphenol. To optimize yield:
- Intermediate Synthesis : Use catalytic hydrogenation (e.g., Pd/C under H₂) for piperidine ring formation, ensuring reaction times ≥12 hours at 50–60°C .
- Ethoxylation : Employ a molar ratio of 1:1.2 (piperidine intermediate to 2-methylphenol) in anhydrous dichloromethane. Add triethylamine (1.5 equivalents) to neutralize HCl by-products .
- Purification : Recrystallize the final product using ethanol/water (3:1 v/v) to achieve ≥98% purity .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to minimize inhalation of aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers away from oxidizers (e.g., peroxides) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: 70% acetonitrile/30% 0.1M ammonium acetate, flow rate 1.0 mL/min) .
- Structural Confirmation : Conduct ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ at 10°C/min to assess decomposition temperatures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The ethoxy group’s electron-donating methyl substituent enhances nucleophilicity at the piperidine nitrogen. Computational studies (e.g., DFT at B3LYP/6-31G*) show a reduced activation energy (ΔG‡ ≈ 45 kJ/mol) for SN2 reactions compared to unsubstituted analogs. Solvent polarity (e.g., DMF) further stabilizes transition states . Experimental validation via kinetic profiling (e.g., UV-Vis monitoring at 254 nm) is recommended .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. To standardize
- Crystallization Control : Use slow evaporation from ethanol to isolate the thermodynamically stable polymorph .
- Solubility Testing : Conduct shake-flask experiments in PBS (pH 7.4) at 25°C, equilibrated for 24 hours. Analyze supernatant via HPLC .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to identify hydrate formation thresholds .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Maintain ethoxylation at ≤60°C to suppress Fries rearrangement by-products .
- Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to reduce side reactions (e.g., N-alkylation) .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimeric adducts) and refine column chromatography gradients (hexane/EtOAc 4:1 → 1:1) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., sigma-1 receptors). Set grid boxes to encompass binding pockets (20 ų) .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability (RMSD ≤2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to compute ΔGbinding, validating with in vitro assays (e.g., radioligand displacement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
